molecular formula C9H12S B1607114 3-Phenylpropane-1-thiol CAS No. 24734-68-7

3-Phenylpropane-1-thiol

Cat. No. B1607114
CAS RN: 24734-68-7
M. Wt: 152.26 g/mol
InChI Key: IUSDGVJFDZRIBR-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-thiol, also known as 3-phenylpropyl mercaptan, is a colorless to pale yellow liquid with a strong odor of garlic. It is found in many natural products including onions, garlic, and chives. The molecular weight of 3-Phenylpropane-1-thiol is 152.26 .


Synthesis Analysis

3-Phenylpropane-1-thiol can be synthesized through several methods. One such method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) . Another method involves the synthesis of ®- and (S)-2-phenylpropane-1-thiol .


Molecular Structure Analysis

The molecular structure of 3-Phenylpropane-1-thiol is represented by the InChI code 1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .


Chemical Reactions Analysis

3-Phenylpropane-1-thiol can participate in ligand exchange reactions on thiolate-protected gold nanoclusters . This reaction is enabled by the chemical properties and flexible gold–sulfur interface of nanoclusters .


Physical And Chemical Properties Analysis

3-Phenylpropane-1-thiol is a colorless to pale yellow liquid. It has a molecular weight of 152.26 .

Scientific Research Applications

Catalysis and Synthesis

3-Phenylpropane-1-thiol has applications in catalysis and synthetic chemistry. For instance, it plays a role in regioselective formal hydroamination of styrenes, a process important for forming tetrazolothione moieties in an atom-efficient manner (Savolainen, Han, & Wu, 2014). Additionally, it is involved in the synthesis of specific chemical compounds, such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol, which has shown interesting electrochemical behaviors when self-assembled on gold (Sun Ru, Geng Jian-feng, W. Mei, & Gu Ren-ao, 2004).

Sensor Development

In sensor technology, 3-Phenylpropane-1-thiol is utilized in creating polymeric fluorescence sensors. These sensors have applications in detecting specific ions, such as gold ions, demonstrating the versatility of 3-Phenylpropane-1-thiol in sensor development (Cubuk, Kahraman, Yetimoğlu, & Kenan, 2014).

Nanotechnology

This compound also finds applications in nanotechnology, particularly in the synthesis of atomically precise metal nanoclusters. Its ability to stabilize and functionalize metal nanoclusters is critical for exploring new materials with potential applications in areas such as catalysis and sensing (Bootharaju, Dey, Gevers, Hedhili, Basset, & Bakr, 2016).

Green Chemistry

3-Phenylpropane-1-thiol also contributes to the field of green chemistry. It's used in coupling reactions with α-amino acids to produce dipeptides in an environmentally friendly manner, demonstrating its role in sustainable synthetic methodologies (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).

Mechanism of Action

Safety and Hazards

3-Phenylpropane-1-thiol is irritating to eyes, respiratory system, and skin . It is a combustible liquid . The toxicological properties of this material have not been fully investigated .

properties

IUPAC Name

3-phenylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDGVJFDZRIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179464
Record name 3-Phenylpropane-1-thiol
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24734-68-7
Record name Benzenepropanethiol
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Record name Benzenepropanethiol
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Record name 3-Phenylpropane-1-thiol
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Record name 3-phenylpropane-1-thiol
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Record name BENZENEPROPANETHIOL
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Synthesis routes and methods

Procedure details

To a solution of 3-phenylpropylbromide (1.08 g) in ethanol (8 ml) was added sodium hydrosulfide (0.871 g), and the mixture was stirred at room temperature for 20 hr. Water was added to the reaction mixture, extracted with diethyl ether, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 3-phenylpropanethiol. To a solution of the obtained 3-phenylpropanethiol in dioxane (15 ml) were added compound 227-1 (500 mg), diisopropylamine (0.327 ml), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (27 mg) And tris(dibenzylideneacetone)palladium(0)-chloroform adduct (24 mg), and the mixture was stirred at 120° C. for 2 days. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give a mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and a starting material (Compound 227-1). Again, 3-phenylpropanethiol in the same amount as the above was prepared, and the above-mentioned operation was repeated using the mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and the starting material obtained above instead of compound 227-1 to give (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester as a pale-yellow oil. The pale-yellow oil was dissolved in ethanol (15 ml), concentrated hydrochloric acid (1.5 ml) was added, and the mixture was stirred at 80° C. for 1 hr. The reaction mixture was concentrated, the residue was washed with diethyl ether to give a pale-yellow solid. The pale-yellow solid was purified by HPLC, the obtained residue was converted to hydrochloride by adding hydrogen chloride containing ether (1 mol/l, 15 ml), and the precipitate was collected by filtration and dried to give the object product (90 mg) as a white powder.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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